4-acetylbenzenesulfonic Acid
CAS No.: 34074-93-6
Cat. No.: VC16097382
Molecular Formula: C8H8O4S
Molecular Weight: 200.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34074-93-6 |
|---|---|
| Molecular Formula | C8H8O4S |
| Molecular Weight | 200.21 g/mol |
| IUPAC Name | 4-acetylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C8H8O4S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H,10,11,12) |
| Standard InChI Key | ACPXHHDRVABPNY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The planar benzene ring in 4-acetylbenzenesulfonic acid adopts a para-substitution pattern, with the electron-withdrawing sulfonic acid group at position 1 and the acetyl group at position 4. X-ray crystallographic analyses of analogous sulfonates reveal typical bond lengths of 1.76 Å for S-O bonds and 1.41 Å for the sulfonic acid S-C bond . The acetyl group introduces steric effects that influence the molecule’s crystal packing and solubility profile.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy of the sodium salt derivative (CAS 61827-67-6) shows characteristic signals at δ 2.6 ppm for the acetyl methyl protons and δ 7.8-8.1 ppm for aromatic protons . Infrared spectroscopy displays strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1680 cm⁻¹ (C=O stretch), confirming the presence of both functional groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 200.21 g/mol | |
| Melting Point | 245-247°C (decomposes) | |
| Solubility in Water | >100 g/L (25°C) | |
| pKa (Sulfonic Acid Group) | -1.5 |
Synthetic Methodologies and Industrial Production
Direct Sulfonation Route
The industrial synthesis typically involves acetylbenzene sulfonation using concentrated sulfuric acid at 80-100°C. This electrophilic aromatic substitution proceeds via the following stoichiometry:
Reaction yields reach 78-82% under optimized conditions, though over-sulfonation byproducts necessitate careful temperature control .
Purification Challenges
The high hydrophilicity of the sulfonic acid group complicates crystallization. Industrial processes employ salting-out techniques using sodium chloride, achieving 98% purity as confirmed by ion-exchange titration . Recent advances in membrane-based separation technologies have reduced energy consumption by 40% compared to traditional evaporative methods .
Biochemical Interactions and Medical Relevance
Modulation of Inflammatory Mediators
Human eosinophil arylsulfatase demonstrates preferential cleavage of 4-acetylbenzenesulfonic acid over 4-nitrocatechol sulfate, with a catalytic efficiency (kcat/KM) of 1.8 × 10³ M⁻¹s⁻¹ at pH 5.7 . This enzyme-substrate interaction facilitates the inactivation of slow-reacting substance of anaphylaxis (SRS-A), a key mediator in asthma pathogenesis:
Table 2: Enzymatic Inactivation Kinetics
Diagnostic Applications
The compound’s fluorescence quenching properties enable its use as a probe for serum albumin detection. Binding studies using isothermal titration calorimetry reveal a dissociation constant (Kd) of 2.3 μM with human serum albumin, suggesting potential applications in clinical diagnostics .
Industrial Applications and Material Science
Petroleum Additives
Barium salts derived from alkylbenzenesulfonic acids demonstrate remarkable flow improvement in crude oil, reducing pour points by 18°C at 900 ppm concentrations . While 4-acetylbenzenesulfonic acid derivatives show similar performance, their higher production costs limit widespread adoption compared to linear alkylbenzene sulfonates.
Polymer Chemistry
Incorporation into sulfonated poly(ether ether ketone) (SPEEK) membranes enhances proton conductivity to 0.12 S/cm at 80°C, comparable to Nafion® membranes. The acetyl group improves dimensional stability, reducing water uptake by 30% compared to non-acetylated analogs .
Emerging Research Directions
Pharmaceutical Co-Crystals
Co-crystallization with nicotinamide produces materials with enhanced dissolution rates (85% API release in 30 min vs. 45% for pure drug). X-ray diffraction analyses reveal a three-dimensional hydrogen-bonding network stabilized by sulfonic acid-pyridine interactions .
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